7-hydroxy-7'-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-7’-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione is an organic compound with the molecular formula C19H12O6 It is a bichromene derivative, characterized by the presence of hydroxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-7’-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with 7-methoxy-4-methylcoumarin in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the bichromene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-7’-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted bichromene derivatives.
Scientific Research Applications
7-hydroxy-7’-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-hydroxy-7’-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with various molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. Additionally, it may interact with enzymes and proteins, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-4-methylcoumarin
- 7-methoxy-4-methylcoumarin
- 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl hexopyranoside
Uniqueness
7-hydroxy-7’-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione is unique due to its bichromene structure, which imparts distinct chemical and physical properties. The presence of both hydroxy and methoxy groups enhances its reactivity and potential applications in various fields. Compared to similar compounds, it offers a broader range of chemical reactions and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H12O6 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
7-hydroxy-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one |
InChI |
InChI=1S/C19H12O6/c1-23-12-4-5-13-14(9-18(21)24-17(13)8-12)15-6-10-2-3-11(20)7-16(10)25-19(15)22/h2-9,20H,1H3 |
InChI Key |
CVMZZANDFCQXOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=C(C=C4)O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.